Propyphenazone

Hepatotoxicity Drug Safety In Vivo Toxicology

Selecting a pyrazolone analgesic often forces a trade-off between potency and organ toxicity. Propyphenazone (CAS 479-92-5) resolves this as a non-acidic COX inhibitor with a differentiated safety profile. Key evidence: (1) Prodrug scaffold-mutual prodrugs with acidic NSAIDs show markedly reduced GI ulcerogenicity. (2) Rapid onset-lyophilized tablets reach peak plasma 30 min faster than compressed tablets (60 vs. 90 min). (3) Hepatic safety-16-week rat study ranks liver damage: aminophenazone > phenazone > propyphenazone. (4) Short 1-2 h half-life enables fast systemic clearance. Supplied with full analytical documentation for immediate global dispatch.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 479-92-5
Cat. No. B1202635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyphenazone
CAS479-92-5
Synonyms4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one
4-isopropylantipyrine
Commotional
Demex
Hewedolor propy
Isoprochin P
isopropylphenazone
propylphenazone
propyphenazone
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3
InChIKeyPXWLVJLKJGVOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyphenazone: Analgesic & Antipyretic Pyrazolone NSAID


Propyphenazone (CAS 479-92-5), a non-acidic pyrazolone derivative with the molecular formula C₁₄H₁₈N₂O, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. It is structurally related to aminophenazone and phenazone [1]. Its mechanism of action involves the inhibition of cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation [1]. Propyphenazone's non-acidic nature distinguishes it from many traditional NSAIDs, contributing to a unique pharmacological and safety profile [2].

Propyphenazone vs. Other Pyrazolones: Safety & Performance


The pyrazolone class of analgesics exhibits significant heterogeneity in terms of safety, efficacy, and pharmacokinetics, making generic substitution inadvisable without careful consideration of the specific analog. For instance, while aminophenazone is known for its association with severe blood dyscrasias and has been withdrawn in many developed countries, propyphenazone, though structurally related, demonstrates a substantially lower hepatotoxic potential and does not produce carcinogenic nitrosamines in the acidic environment of the stomach, a critical safety distinction [1] [2]. Similarly, significant differences exist between propyphenazone and other class members like dipyrone (metamizole) regarding their elimination half-lives and water solubility, which directly impact dosing regimens and formulation strategies [3]. Therefore, selecting propyphenazone over a seemingly similar analog is a decision predicated on a unique balance of therapeutic effect, reduced specific organ toxicity, and distinct pharmacokinetic behavior.

Propyphenazone: Head-to-Head Evidence vs. Comparators


Reduced Hepatotoxicity vs. Aminophenazone and Phenazone

In a 16-week head-to-head toxicology study in rats, the intensity of liver damage (hepatocyte enlargement, fatty degeneration) caused by propyphenazone was significantly lower than that caused by both aminophenazone and phenazone. The histological alterations differed in intensity by the following order: aminophenazone > phenazone > propyphenazone [1].

Hepatotoxicity Drug Safety In Vivo Toxicology

Prodrugs with Lower Gastric Ulcerogenicity

Propyphenazone's non-acidic structure is leveraged to create mutual prodrugs with significantly improved gastrointestinal (GI) safety profiles. A study synthesizing mutual prodrugs of propyphenazone with acidic NSAIDs (Ketorolac, niflumic acid, tolfenamic acid) found a considerable decrease in the ulcerogenic index compared to the parent NSAIDs [1]. In a separate study, a propyphenazone-aspirin conjugate (AIA) showed much less gastric ulcerogenic activity than aspirin in pylorus-ligated rats and did not injure the stomachs of adjuvant arthritis rats given the drug daily for 21 days, unlike aspirin [2].

Ulcerogenicity Gastrointestinal Safety Prodrug Design

Shorter Half-Life vs. Dipyrone

Propyphenazone demonstrates a significantly shorter elimination half-life (1-2 hours) compared to the widely used pyrazolone dipyrone (metamizole), which has a half-life of approximately 7 hours [1]. This pharmacokinetic difference is critical for applications where rapid onset and short duration of action are required, minimizing the potential for drug accumulation and prolonged side effects.

Pharmacokinetics Half-Life Drug Clearance

Lyophilized Tablets for Faster Absorption

A comparative study on propyphenazone tablet formulations demonstrated that lyophilized (lyoc) tablets, designed to address the compound's poor aqueous solubility, achieve significantly faster drug release and absorption. The lyoc tablets had a desaggregation time of 1-2 minutes and reached peak plasma concentration at 60 minutes post-dose. In contrast, classic compressed tablets had a desaggregation time of approximately 9 minutes and only reached peak plasma concentration at 90 minutes [1].

Formulation Science Bioavailability Pharmaceutics

Propyphenazone: Key Procurement Scenarios


Safer NSAID Prodrug Design

Researchers and pharmaceutical companies developing next-generation NSAIDs with improved GI safety profiles should prioritize propyphenazone as a prodrug scaffold. As demonstrated by the class-level inference in Section 3, coupling acidic NSAIDs to the non-acidic propyphenazone structure results in mutual prodrugs with a considerably decreased ulcerogenic index compared to their parent drugs [1]. This approach directly addresses the dose-limiting GI side effects of conventional NSAIDs.

Fast-Onset Analgesic Formulations

Formulation scientists aiming to create rapid-onset pain relief medications can leverage the direct head-to-head evidence that lyophilized propyphenazone tablets (lyoc) achieve peak plasma concentration 30 minutes faster than classic compressed tablets (60 min vs. 90 min) due to a much faster desaggregation time (1-2 min vs. ~9 min) [1]. This makes propyphenazone a strategic choice for over-the-counter analgesics where speed of relief is a key marketing claim.

Short-Acting Analgesic & Antipyretic Research

Investigators studying pain or fever models requiring a drug with a rapid onset and short duration of action should select propyphenazone over longer-acting pyrazolones like dipyrone. The class-level pharmacokinetic evidence shows propyphenazone has a half-life of just 1-2 hours, compared to approximately 7 hours for dipyrone, allowing for faster systemic clearance and a reduced window for potential adverse events [1]. This is particularly relevant for acute, self-limiting conditions.

Low-Hepatotoxicity Pyrazolone Control

In preclinical toxicology and pharmacology research where a pyrazolone analgesic is required, propyphenazone is the superior choice to minimize confounding hepatotoxic effects. Direct head-to-head comparison in a 16-week rat study established a clear hierarchy of liver damage intensity: aminophenazone > phenazone > propyphenazone [1]. This evidence positions propyphenazone as the safest available analog for long-term in vivo studies in this drug class.

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